6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with ethoxy and pyrazolyl-pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-keto ester under acidic conditions.
Synthesis of the pyridine ring: The pyrazole derivative is then coupled with a pyridine aldehyde using a base such as potassium carbonate in a polar solvent like dimethylformamide.
Nicotinamide formation: The resulting intermediate is then reacted with nicotinic acid or its derivatives under dehydrating conditions to form the nicotinamide core.
Ethoxylation: Finally, the ethoxy group is introduced via an etherification reaction using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole and pyridine rings allow for strong binding interactions with these targets, potentially inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- 6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrimidinamide
Uniqueness
6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nicotinamide core is particularly significant as it is known to interact with a variety of biological targets, making this compound a valuable candidate for drug development.
Properties
IUPAC Name |
6-ethoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-17-5-4-14(10-20-17)18(24)21-8-13-6-15(9-19-7-13)16-11-22-23(2)12-16/h4-7,9-12H,3,8H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAIJGYNXHTUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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